Diclosan

Catalog No.
S580008
CAS No.
3380-30-1
M.F
C12H8Cl2O2
M. Wt
255.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclosan

CAS Number

3380-30-1

Product Name

Diclosan

IUPAC Name

5-chloro-2-(4-chlorophenoxy)phenol

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

InChI

InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H

InChI Key

BYNQFCJOHGOKSS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl

Synonyms

2-Hydroxy-4,4’-dichlorodiphenyl Ether; 4,4’-Dichloro-2-hydroxydiphenyl Ether; 5-Chloro-2-(4-chlorophenoxy)phenol; Diclosan; Soneclosan; Tinopal HP 100; Tinosan HP 100; p-Chlorophenyl 2-hydroxy-4-chlorophenyl Ether;

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl

Antimicrobial Properties and Mechanism of Action

Diclosan, chemically known as 2,4-dichlorophenoxyethanol, is a broad-spectrum biocide with antibacterial and antifungal properties. Scientific research has explored its mechanism of action, which involves disrupting the cell membrane of bacteria and fungi, leading to cell death []. Studies have shown that Diclosan is effective against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi like Candida albicans.

Applications in Research

Diclosan has been used in various scientific research applications due to its antimicrobial properties. Some examples include:

  • Preservation of biological samples: Diclosan can be added to culture media, buffers, and other solutions to prevent the growth of bacteria and fungi, ensuring the sterility and integrity of biological samples used in research [].
  • Antimicrobial coatings: Research has explored the use of Diclosan in coatings for medical devices, catheters, and other surfaces to prevent microbial attachment and biofilm formation, thereby reducing the risk of healthcare-associated infections [].
  • Studying bacterial resistance: Diclosan has been used as a selective agent in studies investigating the development of bacterial resistance to antibiotics. Researchers can expose bacteria to increasing concentrations of Diclosan to identify mutants with enhanced resistance, allowing for further study of the underlying mechanisms [].

Diclosan, also known as 4,4′-dichloro-2-hydroxydiphenyl ether, is a synthetic compound widely recognized for its bactericidal properties. With the chemical formula C12H8Cl2O2C_{12}H_{8}Cl_{2}O_{2} and CAS number 3380-30-1, it features two chlorine atoms and a hydroxyl group on a biphenyl structure, contributing to its antimicrobial efficacy. Diclosan is primarily used in personal care products, household disinfectants, and various industrial applications due to its ability to inhibit the growth of bacteria and fungi .

Diclofenac works by inhibiting the COX enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever []. By inhibiting COX, Diclofenac reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation.

Diclofenac is generally well-tolerated, but common side effects include gastrointestinal upset, heartburn, and nausea. In rare cases, it can cause more severe side effects like stomach ulcers and heart problems. Diclofenac should be used with caution in individuals with certain medical conditions and should not be taken without consulting a doctor.

Data on Toxicity:

  • Oral LD50 (rat): > 1000 mg/kg
Note

LD50 refers to the median lethal dose, the dose required to kill 50% of a test population. A high LD50 indicates lower toxicity.

Safety Precautions:

  • Diclofenac should be stored at room temperature in a tightly closed container.
  • It should not be used after the expiration date.
  • Patients should consult their doctor before taking Diclofenac, especially if they have any underlying medical conditions.
That enhance its antibacterial properties. The primary reactions include:

  • Chlorination: This reaction introduces chlorine atoms into the biphenyl structure, increasing its reactivity and antimicrobial effectiveness.
  • Etherification: The formation of ether linkages contributes to the stability and solubility of diclosan in various solvents.
  • Hydrolysis: In aqueous environments, diclosan can hydrolyze, leading to the formation of hydroxylated metabolites that may also exhibit biological activity .

Diclosan exhibits significant biological activity as an antimicrobial agent. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes involved in fatty acid synthesis. This dual action makes it effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria. Additionally, studies have shown that diclosan can induce cytotoxic effects in certain cell lines, raising concerns about its potential toxicity in high concentrations .

The synthesis of diclosan typically involves several steps:

  • Chlorination of Phenols: The process begins with chlorinating phenolic compounds to introduce chlorine substituents.
  • Condensation Reaction: The chlorinated phenol undergoes a condensation reaction with another phenolic compound to form the biphenyl ether structure.
  • Purification: The crude product is purified through recrystallization or chromatography to isolate pure diclosan .

Research has indicated that diclosan may interact with other chemical compounds, which can influence its efficacy and safety profile. For instance:

  • Synergistic Effects: Studies have shown that diclosan can enhance the antimicrobial activity of certain antibiotics when used in combination.
  • Toxicological Interactions: Diclosan has been compared with similar compounds like triclosan, revealing comparable toxicological profiles, particularly concerning hepatotoxicity in animal models .

Several compounds share structural similarities with diclosan. These include:

CompoundChemical FormulaMain UsesUnique Features
TriclosanC12H7Cl3OC_{12}H_{7}Cl_3OAntimicrobial agentMore potent against Gram-negative bacteria; concerns over environmental persistence
ChlorhexidineC22H30Cl2N10C_{22}H_{30}Cl_2N_10Antiseptic for skinStronger activity against biofilms; used in medical settings
Benzalkonium chlorideC22H38ClNC_{22}H_{38}ClNDisinfectantQuaternary ammonium compound; effective against viruses

Diclosan is unique due to its specific biphenyl ether structure and dual-action mechanism that combines both membrane disruption and enzyme inhibition. While similar compounds may share some antibacterial properties, their mechanisms and applications can differ significantly .

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.9901349 g/mol

Monoisotopic Mass

253.9901349 g/mol

Heavy Atom Count

16

UNII

814H7B74XK

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

3380-30-1

Wikipedia

Soneclosan

Dates

Modify: 2023-08-15

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